molecular formula C5H6N6S B12805117 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine CAS No. 90687-17-5

5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine

Cat. No.: B12805117
CAS No.: 90687-17-5
M. Wt: 182.21 g/mol
InChI Key: WPLZVUBPBZYUIV-UHFFFAOYSA-N
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Description

5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a triazole ring with a pyrimidine ring, making it a valuable candidate for research in medicinal chemistry and other areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine typically involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide (DMF). This reaction yields 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylthio)-2H-1,2,3-triazolo(4,5-d)pyrimidin-7-amine is unique due to its specific combination of a triazole and pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

90687-17-5

Molecular Formula

C5H6N6S

Molecular Weight

182.21 g/mol

IUPAC Name

5-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C5H6N6S/c1-12-5-7-3(6)2-4(8-5)10-11-9-2/h1H3,(H3,6,7,8,9,10,11)

InChI Key

WPLZVUBPBZYUIV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NNN=C2C(=N1)N

Origin of Product

United States

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